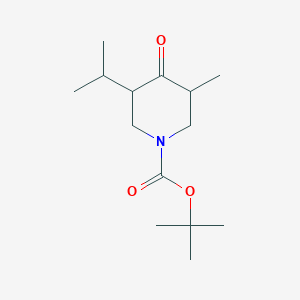
tert-Butyl 3-isopropyl-5-methyl-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, isopropyl, and methyl groups, as well as a carboxylate ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of Substituents: The isopropyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides and bases.
Formation of the Carboxylate Ester: The carboxylate ester functionality can be introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Purification of the final product through techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or isopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving piperidine derivatives. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing drugs with specific biological activities.
Industry: In the industrial sector, tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the piperidine ring and the carboxylate ester functionality allows it to participate in various chemical and biological processes. The molecular pathways involved may include enzyme inhibition, receptor binding, or modulation of gene expression.
Comparison with Similar Compounds
- tert-Butyl 4-oxo-piperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxo-piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Comparison: tert-Butyl 3-isopropyl-5-methyl-4-oxo-piperidine-1-carboxylate is unique due to the presence of the isopropyl and methyl groups on the piperidine ring. These substituents can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-oxo-5-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-9(2)11-8-15(7-10(3)12(11)16)13(17)18-14(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
WSJGFMBCISPJRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(C1=O)C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















